Pasireotide Pamoate

Descripción

See also: Pasireotide (has active moiety).

Propiedades

IUPAC Name |

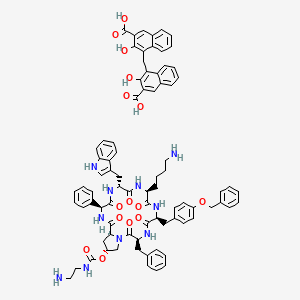

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXBEUMRBMAVDP-QKXVGOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H82N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-79-5 | |

| Record name | Pasireotide pamoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F55A7UZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pasireotide Pamoate in Pituitary Adenomas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, a multireceptor-targeted somatostatin analog, represents a significant advancement in the medical management of pituitary adenomas, particularly Cushing's disease and acromegaly. Its unique pharmacological profile, distinct from first-generation somatostatin analogs like octreotide, allows for a broader and, in many cases, more effective therapeutic action. This technical guide provides a comprehensive overview of the core mechanism of action of pasireotide pamoate, focusing on its receptor binding, downstream signaling pathways, and cellular effects in pituitary adenoma cells.

Data Presentation: Quantitative Analysis of Receptor Binding and Cellular Effects

The efficacy of pasireotide is rooted in its high binding affinity for multiple somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors expressed on pituitary adenoma cells. Quantitative data from various in vitro studies are summarized below to facilitate a clear comparison of pasireotide's properties.

Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |

| SSTR1 | 9.3 | >1000 |

| SSTR2 | 1.0 | 0.8 |

| SSTR3 | 1.5 | 23 |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 |

Data compiled from various in vitro binding assays using cloned human somatostatin receptors expressed in CHO-K1 or HEK293 cells.

Table 2: In Vitro Effects of Pasireotide on Pituitary Adenoma Cell Lines

| Cell Line | Pituitary Adenoma Type | Pasireotide Concentration | Effect | Quantitative Measurement |

| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | Inhibition of Cell Viability | ~20% reduction after 48h |

| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | Inhibition of ACTH Secretion | ~16% reduction after 48h[1] |

| GH3 | Somatotroph/Lactotroph Adenoma | 10 nM | Inhibition of Cell Proliferation | Significant reduction after 72h |

| Primary Human Corticotroph Adenoma Cells | Corticotroph Adenoma | 1-100 nM | Inhibition of ACTH Secretion | Dose-dependent reduction |

Core Mechanism of Action: From Receptor Binding to Cellular Response

Pasireotide exerts its effects through a well-defined sequence of molecular events, beginning with its binding to SSTRs on the surface of pituitary adenoma cells.

Receptor Binding and Activation

Pasireotide is a cyclohexapeptide that binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5[2][3][4]. Notably, it exhibits a significantly higher affinity for SSTR5 compared to first-generation somatostatin analogs like octreotide[5]. This is of particular importance in Cushing's disease, as corticotroph adenomas often overexpress SSTR5[6]. In somatotroph adenomas, which are characteristic of acromegaly, both SSTR2 and SSTR5 are key targets[3].

Downstream Signaling Pathways

Upon binding, pasireotide activates its cognate SSTRs, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular signaling events:

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP)[7]. This reduction in cAMP levels is a critical step in inhibiting hormone synthesis and secretion.

-

Modulation of Ion Channels: The beta-gamma subunit of the activated G-protein can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. The combined effect of these actions is a decrease in hormone exocytosis.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Pasireotide has been shown to activate PTPs, such as SHP-1. These enzymes play a crucial role in dephosphorylating and thereby inactivating various signaling proteins involved in cell growth and proliferation, including those in the MAPK pathway[8].

-

Modulation of the MAPK and other Kinase Pathways: Pasireotide can influence the mitogen-activated protein kinase (MAPK) signaling cascade. While the effects on specific MAPK components (ERK, JNK, p38) can be cell-type dependent, the overall impact is generally anti-proliferative. Additionally, studies suggest that the effects of pasireotide in ACTH-secreting pituitary tumor cells may be mediated by Protein Kinase C delta (PKCδ)[1]. Furthermore, pasireotide can alter the phosphorylation of STAT3 through the protein phosphatase 2A (PP2A), leading to feedback inhibition of growth hormone (GH) secretion[9].

Cellular Effects

The culmination of these signaling events results in several key cellular effects that contribute to the therapeutic efficacy of pasireotide:

-

Inhibition of Hormone Secretion: By reducing cAMP levels and intracellular calcium, pasireotide potently suppresses the synthesis and release of hormones from pituitary adenomas, including ACTH in Cushing's disease and GH in acromegaly[2][3].

-

Anti-proliferative Effects: Through the modulation of the MAPK pathway and other growth-related signaling cascades, pasireotide can inhibit the proliferation of pituitary adenoma cells, leading to the stabilization or reduction of tumor size[6][8][10].

-

Induction of Apoptosis: Pasireotide has been shown to induce programmed cell death, or apoptosis, in pituitary tumor cells, further contributing to tumor volume reduction[8].

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of pasireotide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of pasireotide for different SSTR subtypes.

Objective: To quantify the inhibitory concentration (IC50) of pasireotide for the binding of a radiolabeled ligand to specific SSTR subtypes.

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.

-

Radioligand (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28).

-

Unlabeled pasireotide and octreotide.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled pasireotide or octreotide. To determine non-specific binding, a high concentration of unlabeled somatostatin is added to a set of wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. The IC50 value is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay quantifies the effect of pasireotide on intracellular cAMP levels.

Objective: To measure the dose-dependent inhibition of adenylyl cyclase activity by pasireotide.

Materials:

-

Pituitary adenoma cell line (e.g., AtT-20).

-

Forskolin (an adenylyl cyclase activator).

-

Pasireotide.

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell lysis buffer.

Protocol:

-

Cell Culture: Plate pituitary adenoma cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of pasireotide for a defined period.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of pasireotide to determine the dose-response curve and the IC50 for cAMP inhibition.

Western Blotting for MAPK Signaling

This technique is used to assess the effect of pasireotide on the phosphorylation state of key proteins in the MAPK pathway.

Objective: To determine if pasireotide treatment alters the phosphorylation (and thus activation) of ERK, JNK, and/or p38 MAPK.

Materials:

-

Pituitary adenoma cell line (e.g., AtT-20 or GH3).

-

Pasireotide.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies specific for phosphorylated and total ERK, JNK, and p38.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis: Treat pituitary adenoma cells with pasireotide for various time points. Lyse the cells in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK protein of interest (e.g., anti-phospho-ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the MAPK protein to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the MAPK protein after pasireotide treatment.

Conclusion

This compound's mechanism of action in pituitary adenomas is multifaceted, stemming from its unique high-affinity binding to multiple somatostatin receptor subtypes, particularly SSTR5. This broad receptor engagement initiates a cascade of intracellular signaling events that effectively inhibit hormone hypersecretion and curb tumor cell proliferation and survival. The detailed understanding of these mechanisms, supported by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this important therapeutic agent in the management of pituitary adenomas.

References

- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pasireotide therapy in a rare and unusual case of plurihormonal pituitary macroadenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Successful Volume Control of Invasive Pituitary Adenoma Tumor With Pasireotide: A New Horizon for a Challenging Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]

Pasireotide Pamoate: A Technical Guide to Somatostatin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, a multireceptor-targeted somatostatin analog, represents a significant advancement in the therapeutic landscape for conditions such as acromegaly and Cushing's disease. Its clinical efficacy is intrinsically linked to its unique binding profile across the five subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This technical guide provides an in-depth analysis of the binding affinity and selectivity of pasireotide pamoate, offering valuable insights for researchers, scientists, and drug development professionals.

Somatostatin Receptor Binding Affinity of Pasireotide

Pasireotide exhibits a broad binding profile, with high affinity for four of the five somatostatin receptor subtypes.[1] Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target SSTR2, pasireotide demonstrates a more distributed affinity, with a particularly high affinity for SSTR5.[2] This distinct characteristic is believed to contribute to its unique therapeutic effects and side-effect profile.[2]

Quantitative Binding Affinity Data

The binding affinity of pasireotide for human somatostatin receptors is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The lower the IC50 value, the higher the binding affinity.

| Receptor Subtype | Pasireotide IC50 (nmol/L) | Octreotide IC50 (nmol/L) |

| SSTR1 | 9.3 | 2.8 x 10⁻⁷ |

| SSTR2 | 1.0 | 3.8 x 10⁻¹⁰ |

| SSTR3 | 1.5 | 7.1 x 10⁻⁹ |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 x 10⁻⁹ |

Data compiled from a clinical trial protocol for a Phase II study of pasireotide LAR.[3]

As the data indicates, pasireotide demonstrates high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with the highest affinity observed for SSTR5.[3] Notably, its affinity for SSTR5 is significantly greater than that of octreotide.[2][3] Neither pasireotide nor octreotide show significant affinity for SSTR4.[1][3]

Receptor Selectivity

The selectivity of pasireotide is a key differentiator from other somatostatin analogs. While it binds to multiple receptors, its preferential affinity for SSTR5 is a defining feature.[2] This multi-receptor targeting allows pasireotide to potentially exert its effects in tumors and tissues that may not be responsive to SSTR2-selective analogs.

Compared to octreotide, pasireotide has a 30 to 40-fold higher affinity for SSTR5.[4] Conversely, its affinity for SSTR2 is slightly lower than that of octreotide.[4] This unique selectivity profile underpins its mechanism of action and clinical utility in various endocrine disorders.

Experimental Protocols: Radioligand Binding Assay

The determination of pasireotide's binding affinity for somatostatin receptors is primarily achieved through in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Objective

To determine the binding affinity (IC50) of pasireotide for human somatostatin receptor subtypes (SSTR1-5) through competitive displacement of a radiolabeled ligand.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing individual human SSTR subtypes (e.g., HEK293 cells).[5]

-

Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled somatostatin or a suitable analog.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

-

Scintillation Counter: For measuring radioactivity.

Methodology

-

Membrane Preparation: Stably transfected cells expressing a specific SSTR subtype are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.[6] Protein concentration is determined using a standard assay (e.g., BCA assay).[6]

-

Assay Setup: The assay is typically performed in 96-well plates.[6] Each well contains:

-

A fixed amount of cell membrane preparation (e.g., 10-50 µg of protein).[6]

-

A fixed concentration of the radioligand.

-

Varying concentrations of pasireotide (for the competition curve).

-

For total binding, only membranes and radioligand are added.

-

For non-specific binding, membranes, radioligand, and a high concentration of unlabeled somatostatin are added.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[6]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for pasireotide is determined by plotting the percentage of specific binding against the logarithm of the pasireotide concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways

Upon binding to its cognate receptors, pasireotide activates downstream signaling pathways that ultimately lead to its therapeutic effects. Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi).

The primary signaling cascade initiated by pasireotide binding involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and the inhibition of hormone secretion.

Furthermore, SSTR activation can lead to the activation of phosphotyrosine phosphatases (PTPs) and the modulation of the mitogen-activated protein kinase (MAPK) pathway , which are involved in regulating cell proliferation and apoptosis.

Visualizing the Signaling Pathway

Caption: Pasireotide-mediated somatostatin receptor signaling pathway.

Visualizing the Experimental Workflow

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound's distinct somatostatin receptor binding profile, characterized by its high affinity for multiple receptor subtypes and particularly SSTR5, is central to its therapeutic mechanism. This technical guide has provided a comprehensive overview of its binding affinity and selectivity, detailed the experimental methodology used for its characterization, and visualized the associated signaling pathways and experimental workflows. This information serves as a critical resource for the scientific community engaged in the research and development of novel therapies targeting the somatostatin receptor system.

References

- 1. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Pasireotide Pamoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Pasireotide Pamoate, a long-acting somatostatin analog. The methodologies detailed herein are compiled from published scientific literature and patents, offering a core understanding for research and development purposes.

Introduction to Pasireotide

Pasireotide is a synthetic cyclic hexapeptide that functions as a somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR5. This broad activity profile distinguishes it from other analogs like octreotide and lanreotide. Clinically, Pasireotide is utilized in the treatment of Cushing's disease and acromegaly. For long-acting release formulations, the active pharmaceutical ingredient, pasireotide, is prepared as a pamoate salt. This guide focuses on the chemical synthesis of the pasireotide peptide and its subsequent purification and conversion to the final pamoate salt form.

Synthesis of Pasireotide Peptide

The synthesis of pasireotide, a cyclic hexapeptide, can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) peptide synthesis (LPPS). This guide will focus on a well-documented liquid-phase approach utilizing a fragment condensation strategy, which can be advantageous for scalability and purification of intermediates.

Overall Synthetic Strategy

A common and effective method for pasireotide synthesis is the liquid-phase "3 + 2 + 1" fragment condensation strategy.[1][2] This approach involves synthesizing three protected peptide fragments separately, coupling them to form a linear hexapeptide, and then performing an intramolecular cyclization to form the final cyclic structure. The final cyclization is often strategically performed between the Proline (Pro¹) and Phenylalanine (Phe⁶) residues to minimize steric hindrance.[1]

Key Reagents and Reactions

The synthesis involves standard peptide coupling reactions and the use of protecting groups for amino acid side chains and terminals.

| Step | Reagent/Reagent Class | Purpose | Reference |

| Peptide Coupling | Coupling Agents (e.g., TBTU, HATU, HOBt, BSA/NHS) | Formation of peptide (amide) bonds between amino acid or peptide fragments. | [1] |

| Base (e.g., 4-methylmorpholine, DIPEA) | To activate the carboxyl group and neutralize acid formed during the reaction. | [3] | |

| N-Terminal Deprotection | Piperidine | Removal of the Fmoc protecting group from the N-terminus of amino acids. | [3] |

| Side-Chain & C-Terminal Deprotection | Trifluoroacetic Acid (TFA) | Cleavage of acid-labile side-chain protecting groups (e.g., Boc, Bzl) and cleavage from resin in SPPS. | [3][4] |

| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction. | [1] |

Purification of Pasireotide

Following synthesis and deprotection, the crude pasireotide peptide requires significant purification to achieve the high purity (>99.0%) required for research and clinical use.[4][5]

Primary Purification: RP-HPLC

The universally employed method for pasireotide purification is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5]

| Parameter | Specification | Purpose | Reference |

| Stationary Phase | C18 Silica Gel | Hydrophobic matrix for separation of the peptide from impurities. | [3] |

| Mobile Phase A | 0.1% - 0.5% Trifluoroacetic Acid (TFA) in Water | Acidic aqueous phase to ensure peptide protonation and sharp peaks. | [3] |

| Mobile Phase B | 0.1% - 0.5% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic phase to elute the peptide from the C18 column. | [3] |

| Elution Mode | Gradient | A gradually increasing concentration of Mobile Phase B is used to effectively separate the target peptide from closely related impurities. | [3] |

| Detection | UV Absorbance (typically at 214 nm or 280 nm) | To monitor the elution of the peptide and impurities. |

The fractions containing the pure peptide are collected, pooled, and the organic solvent (acetonitrile) is removed under reduced pressure. The final step is lyophilization (freeze-drying) to obtain the purified pasireotide as a stable trifluoroacetate (TFA) salt.[3]

Formation of this compound Salt

For the long-acting formulation, the purified pasireotide (as a TFA or acetate salt) is converted to this compound (also known as pasireotide embonate). This involves a salt exchange reaction.

Salt Exchange Process

Direct conversion from a TFA salt can be challenging. A common strategy involves first exchanging the trifluoroacetate for a weaker acid counter-ion like acetate, followed by the exchange to pamoate.

The conversion from an acetate salt to the pamoate salt typically involves dissolving the peptide acetate and a source of pamoate (like ammonium pamoate) in an aqueous solution. The pH and temperature are controlled (e.g., mildly basic pH of 7.5-8.5 at room temperature) to facilitate the ion exchange and precipitation of the less soluble this compound.[6] The resulting solid is then isolated and purified.

Experimental Protocols

The following protocols are generalized representations based on published methods and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Linear Protected Hexapeptide (Fragment Condensation)

-

Fragment Coupling (Example: B + C): Dissolve protected tripeptide fragment B and dipeptide fragment C in DMF.

-

Cool the solution to 0 °C.

-

Add coupling reagents (e.g., 1.5 eq TBTU, 2.0 eq 4-methylmorpholine) to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting protected pentapeptide if necessary.

-

Fmoc-Deprotection: Dissolve the protected pentapeptide in THF and treat with an excess of piperidine (e.g., 20-50 eq) for 1-2 hours.

-

Remove the solvent under vacuum and purify the deprotected peptide.

-

Final Fragment Coupling (Example: (B+C) + D): Repeat the coupling steps (1-6) using the deprotected pentapeptide and the final amino acid fragment D to yield the fully protected linear hexapeptide.

Protocol 2: Macrocyclization and Deprotection

-

Cyclization: Dissolve the purified linear protected hexapeptide in a high volume of DMF to ensure pseudo-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

Add cyclization reagents (e.g., 2.5 eq HATU, 2.5 eq HOBt) and a non-nucleophilic base.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, remove the solvent under vacuum.

-

Deprotection: Treat the crude protected cyclic peptide with a cleavage cocktail, typically a mixture of 90-95% TFA, with scavengers like 2.5-5% Water and 2.5-5% Triisopropylsilane (TIS) for 2-4 hours at room temperature.[3]

-

Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether or MTBE.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Protocol 3: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or Mobile Phase A).

-

Chromatography: Inject the dissolved sample onto a preparative C18 RP-HPLC column equilibrated with Mobile Phase A (e.g., 0.5% TFA in water).

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 0.5% TFA in acetonitrile). A typical gradient might be 20-50% B over 40-60 minutes.

-

Monitor the column effluent at 214 nm and 280 nm.

-

Collect fractions corresponding to the main product peak.

-

Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Workup: Pool the fractions with the desired purity (e.g., >99.0%).

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to dryness to obtain the pure pasireotide as a white, fluffy TFA salt.[3]

Protocol 4: Conversion to this compound

-

TFA to Acetate Exchange (Anion Exchange Method):

-

Prepare a column with a strong anion exchange resin.

-

Equilibrate the column with a 1M solution of sodium acetate, followed by a thorough wash with distilled water to remove excess sodium acetate.[7]

-

Dissolve the Pasireotide TFA salt in distilled water and apply it to the column.

-

Elute the peptide with distilled water, collecting the fractions containing the peptide.

-

Lyophilize the pooled fractions to obtain Pasireotide Acetate.

-

-

Pamoate Salt Formation:

-

Dissolve the Pasireotide Acetate in an appropriate aqueous solvent system.

-

In a separate vessel, dissolve 1 equivalent of pamoic acid or a suitable pamoate salt (e.g., ammonium pamoate) in the same solvent system.

-

Slowly add the pamoate solution to the peptide solution with stirring.

-

Adjust the pH to mildly basic (7.5-8.5) and maintain the temperature at room temperature.[6]

-

Stir the mixture for several hours to allow for the precipitation of this compound.

-

Isolate the precipitate by filtration or centrifugation.

-

Wash the solid with water and dry under vacuum to yield the final this compound.

-

References

- 1. US20210317161A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]

- 2. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016097962A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to the Chemical Structure and Stability of Pasireotide Pamoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasireotide Pamoate is a long-acting release formulation of pasireotide, a synthetic somatostatin analog. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and stability characteristics. Pasireotide's multi-receptor binding profile and the formulation's design contribute to its clinical efficacy and sustained therapeutic action. This guide consolidates key technical data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development.

Chemical Structure of this compound

This compound is a salt formed by the combination of the active pharmaceutical ingredient, pasireotide, with pamoic acid.[1] This salt form is a key determinant of the drug's low solubility, which is essential for its long-acting release profile.[2]

The active moiety, pasireotide, is a synthetic cyclic hexapeptide.[1][3] Structurally, it is a six-membered homodetic cyclic peptide composed of L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl, and modified L-hydroxyproline residues.[3] The inclusion of unnatural amino acids enhances its metabolic stability and receptor binding affinity.[1]

The counterion is pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)).[1]

Structural Details

-

Pasireotide Moiety: A cyclic hexapeptide with the sequence: -(4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-4-O-benzyl-L-tyrosyl-L-phenylalanyl-.[1]

-

Pamoate Counterion: Contributes to the compound's low solubility, enabling sustained release from the formulation vehicle.[1]

Physicochemical and Stability Properties

The selection of the pamoate salt was based on its very low solubility in water, which is a critical factor for its use in a long-acting release (LAR) formulation.[2] The drug product consists of this compound encapsulated within biodegradable poly(D,L-lactide-co-glycolide) (PLGA) microspheres.[1][4] This formulation is designed to release pasireotide over a period of 4 weeks following intramuscular injection.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈₁H₈₂N₁₀O₁₅ | [5][6] |

| Molecular Weight | 1435.6 g/mol | [5][6] |

| CAS Number | 396091-79-5 | [1][5] |

| Active Moiety | Pasireotide (C₅₈H₆₆N₁₀O₉) | [3][5] |

| Active Moiety MW | 1047.2 g/mol | [3] |

| Solubility in Water | Practically insoluble | [2] |

Stability Profile

-

Formulation Stability: this compound is formulated as a powder for suspension within PLGA microspheres.[2] This encapsulation protects the peptide from rapid degradation in vivo and controls its release rate as the PLGA matrix hydrolytically degrades.[1]

-

Metabolic Stability: Pasireotide is highly stable metabolically in human liver and kidney microsomes.[4] In healthy volunteers, the unchanged form of pasireotide is predominant in plasma, urine, and feces, indicating slow metabolism.[4]

-

Elimination: The drug is eliminated primarily through hepatic clearance (biliary excretion), with a minor contribution from renal clearance.[4]

Mechanism of Action and Signaling Pathways

Pasireotide mimics the action of the natural hormone somatostatin.[3] Its therapeutic effects are mediated through its binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors.[7] Pasireotide is a multi-receptor ligand with a high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[8][9] Notably, it has a particularly high affinity for SSTR5, which is crucial for its efficacy in conditions like Cushing's disease where pituitary adenomas often overexpress this receptor subtype.[9][10]

Upon binding to SSTRs, Pasireotide initiates a cascade of intracellular events:

-

G-Protein Activation: It activates inhibitory Gi/o proteins.[7]

-

Adenylyl Cyclase Inhibition: This leads to the inhibition of the enzyme adenylyl cyclase.[7]

-

cAMP Reduction: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).[7] This reduction in cAMP signaling suppresses the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary corticotrophs and Growth Hormone (GH) from somatotrophs.[7][10]

-

MAPK Pathway Inhibition: Pasireotide has also been shown to inhibit the MAPK (mitogen-activated protein kinase) pathway, which contributes to its antiproliferative and pro-apoptotic effects in tumor cells.[7]

The diagram below illustrates the primary signaling pathway of Pasireotide.

Caption: Pasireotide binds to SSTRs, leading to cAMP reduction and hormone secretion inhibition.

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard practices for long-acting release peptide formulations, the following methodologies would be employed for characterization and stability testing.

Drug Substance Characterization

-

Identification: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the identity and structure of both the pasireotide peptide and the pamoate counterion.

-

Purity and Impurities: A validated reverse-phase HPLC (RP-HPLC) method with UV detection would be the primary tool for quantifying the purity of this compound and detecting any process-related impurities or degradation products.

-

Physicochemical Properties: Standard tests for appearance, color, and solubility in various solvents would be performed.

Drug Product (LAR Formulation) Stability Testing

The stability of the pasireotide LAR formulation would be assessed under conditions defined by the International Council for Harmonisation (ICH) guidelines.

-

Protocol:

-

Sample Storage: Vials of the lyophilized microsphere powder are stored at various temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

Time Points: Samples are pulled for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months).

-

Analysis: At each time point, the following tests are performed:

-

Appearance: Visual inspection of the powder for caking, color change, or foreign matter.

-

Assay and Purity (HPLC): The microspheres are dissolved in a suitable organic solvent to release the drug. The solution is then analyzed by RP-HPLC to determine the amount of intact pasireotide and quantify any degradation products.

-

In Vitro Release: An in vitro release assay is performed to ensure the sustained-release characteristics are maintained over time. This typically involves suspending the microspheres in a release buffer at 37°C and measuring the amount of pasireotide released into the buffer at various time points over several weeks.

-

Moisture Content: Karl Fischer titration is used to measure the water content of the powder, as moisture can accelerate the hydrolysis of both the PLGA polymer and the peptide.

-

-

The diagram below outlines a typical experimental workflow for stability testing of the LAR formulation.

Caption: A generalized workflow for the stability testing of Pasireotide LAR formulation.

Conclusion

This compound is a complex drug product whose efficacy and stability are intrinsically linked to its chemical structure and formulation. The cyclic peptide nature of pasireotide, enhanced with unnatural amino acids, provides a foundation of metabolic stability. This is synergistically combined with its formulation as a pamoate salt within PLGA microspheres, ensuring low solubility and a controlled, sustained release over four weeks. Its multi-receptor binding profile, particularly its high affinity for SSTR5, dictates its mechanism of action in suppressing hormone hypersecretion. The technical information and outlined protocols in this guide provide a foundational understanding for professionals engaged in the research, development, and analysis of this important therapeutic agent.

References

- 1. This compound (396091-79-5) for sale [vulcanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]

- 10. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

Downstream Signaling Pathways of Pasireotide Pamoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, a multireceptor-targeted somatostatin analog, represents a significant advancement in the medical management of pituitary adenomas, particularly in Cushing's disease and acromegaly.[1][2] Its unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes (SSTRs), distinguishes it from first-generation somatostatin analogs and underpins its clinical efficacy.[3][4] This technical guide provides a comprehensive investigation into the downstream signaling pathways modulated by Pasireotide Pamoate, offering a valuable resource for researchers, scientists, and professionals involved in drug development.

Pasireotide's mechanism of action is initiated by its binding to SSTRs, with a particularly high affinity for SSTR5, but also significant engagement of SSTR1, SSTR2, and SSTR3.[3][5] This interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone hypersecretion and the control of tumor growth, the hallmarks of its therapeutic effect in Cushing's disease and acromegaly.[1][3]

Core Signaling Pathways

The binding of Pasireotide to its target SSTRs activates several key downstream signaling pathways:

-

Inhibition of the cAMP Pathway: A primary and well-established mechanism of action for pasireotide is the inhibition of adenylyl cyclase activity upon SSTR activation. This leads to a significant reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The decrease in cAMP subsequently attenuates the activity of protein kinase A (PKA), a critical mediator of hormone synthesis and secretion in pituitary adenoma cells.

-

Modulation of the PI3K/Akt Pathway: Evidence suggests that pasireotide can influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and growth. By modulating Akt phosphorylation, pasireotide can exert anti-proliferative effects on pituitary tumor cells.

-

Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling route involved in cell proliferation and differentiation. Pasireotide has been shown to affect the phosphorylation state of ERK, contributing to its anti-tumor activity.[7]

-

Distinct SSTR2A Receptor Trafficking: Interestingly, pasireotide induces a different pattern of phosphorylation and β-arrestin trafficking of the SSTR2A receptor compared to first-generation somatostatin analogs like octreotide.[8] This differential signaling may contribute to its unique efficacy and side-effect profile.

Quantitative Data

To facilitate a clear understanding and comparison of Pasireotide's activity, the following tables summarize key quantitative data from preclinical studies.

Table 1: Pasireotide Binding Affinity (IC50, nM) for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Pasireotide (SOM230) | Octreotide | Somatostatin-14 |

| hSSTR1 | 9.3 | 1000 | 1.8 |

| hSSTR2 | 1.0 | 0.1 | 0.2 |

| hSSTR3 | 1.5 | 6.3 | 0.6 |

| hSSTR5 | 0.2 | 1.6 | 0.3 |

| Data compiled from published in vitro studies.[5] |

Table 2: Functional Activity of Pasireotide (IC50) in cAMP Inhibition Assays

| Cell Line / Receptor | Pasireotide (SOM230) IC50 (nM) | Octreotide IC50 (nM) | Somatostatin-14 IC50 (nM) |

| HEK293 cells expressing rat sst2A | 0.61 | 0.21 | 0.13 |

| Data from in vitro studies measuring the inhibition of forskolin-stimulated cAMP accumulation.[8] |

Table 3: Effect of Pasireotide on Downstream Signaling Proteins

| Cell Line | Treatment | Effect on p-Akt | Effect on p-ERK |

| Pre-malignant breast lesions (in vivo) | Pasireotide | Mean intensity index decreased from 42.5 to 9.37 | Mean intensity index decreased from 218 to 100 |

| AtT-20/D16v-F2 (corticotroph tumor cells) | 10 nM Pasireotide for 48h | - | POMC expression reduced by ~30%, ACTH secretion reduced by 16% |

| Data from preclinical studies. Note: Quantitative fold changes for p-Akt and p-ERK are not consistently reported across studies and can be cell-type and context-dependent.[7][9] |

Mandatory Visualizations

To visually represent the complex signaling networks and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound's core signaling pathways.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Immunoassay.

Caption: Workflow for Western Blot Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the downstream signaling of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of pasireotide to various somatostatin receptor subtypes.

1. Membrane Preparation:

-

Cells or tissues expressing the somatostatin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

-

The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.[10]

-

To each well, add the membrane preparation (3-120 µg of protein, depending on the source), a fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28), and varying concentrations of unlabeled pasireotide.[10][11]

-

For determining non-specific binding, a high concentration of unlabeled somatostatin is used in parallel wells.

-

The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[10]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.[10]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of pasireotide, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay quantifies the effect of pasireotide on intracellular cAMP levels, a key second messenger in its signaling cascade.

1. Cell Culture and Treatment:

-

Pituitary tumor cells (e.g., AtT-20 mouse corticotroph tumor cells) are seeded in 48-well plates and cultured until they reach the desired confluency.[6]

-

Prior to the experiment, the cells are typically serum-starved for a defined period.

-

The cells are then pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[6]

-

Subsequently, the cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, in the presence or absence of varying concentrations of pasireotide.[6]

2. Cell Lysis and cAMP Quantification:

-

Following the treatment period (e.g., 30 minutes), the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is then determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

3. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The signal from the experimental samples is compared to the standard curve to determine the intracellular cAMP concentration.

-

The data is then plotted to generate dose-response curves and calculate the IC50 value of pasireotide for the inhibition of forskolin-stimulated cAMP accumulation.

Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

1. Cell Treatment and Lysis:

-

Pituitary tumor cells are treated with pasireotide at various concentrations and for different time points.[9]

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

-

The protein concentration of the cell lysates is determined using a protein assay.[9]

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample (e.g., 30 µg) are mixed with Laemmli sample buffer, boiled, and then separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

The separated proteins are then transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The membrane is blocked with a solution containing a non-specific protein (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).

-

After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

4. Detection and Analysis:

-

The HRP substrate is added to the membrane, which produces a chemiluminescent signal that can be detected using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software.

-

The levels of the phosphorylated proteins are typically normalized to the levels of the corresponding total proteins or the housekeeping protein to account for any variations in protein loading. The results can be expressed as fold change or percentage of control.

Conclusion

This compound exerts its therapeutic effects through a multi-faceted signaling network initiated by its binding to a broad spectrum of somatostatin receptors. The primary downstream consequence is the potent inhibition of the adenylyl cyclase/cAMP pathway, leading to a reduction in hormone hypersecretion. Furthermore, pasireotide's modulation of the PI3K/Akt and MAPK/ERK pathways contributes to its anti-proliferative and anti-tumor growth properties. The detailed quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and clinicians working to further elucidate the intricate mechanisms of pasireotide and to develop novel therapeutic strategies for pituitary and other neuroendocrine disorders. A thorough understanding of these downstream signaling pathways is paramount for optimizing patient treatment and for the future development of next-generation somatostatin receptor ligands.

References

- 1. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

The In Vitro Effects of Pasireotide Pamoate on Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Pasireotide Pamoate on hormone secretion. Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant efficacy in modulating the release of various hormones, particularly in the context of pituitary adenomas. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Pasireotide exerts its effects by binding to multiple somatostatin receptor subtypes (SSTRs) with high affinity. Unlike first-generation somatostatin analogs such as octreotide, which primarily target SSTR2, pasireotide has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This multi-receptor engagement is central to its distinct and potent inhibitory effects on hormone secretion. The binding affinities are generally ranked as SSTR5 > SSTR2 > SSTR3 > SSTR1.[2] Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which in turn suppresses hormone synthesis and secretion.[4]

Data Presentation: Quantitative Effects on Hormone Secretion

The following tables summarize the quantitative in vitro effects of pasireotide on the secretion of Growth Hormone (GH), Adrenocorticotropic Hormone (ACTH), and Insulin.

Table 1: Effect of Pasireotide on Growth Hormone (GH) Secretion in Vitro

| Cell Type | Pasireotide Concentration | Duration of Treatment | % Inhibition of GH Secretion (Compared to Control) | Key Findings & Citations |

| Primary Human GH-Secreting Pituitary Adenoma Cultures | 10 nM | 72 hours | 37.1% (overall mean) | The overall inhibitory effect was comparable to octreotide (-36.8%). Adenomas with a lower SSTR2/SSTR5 mRNA ratio showed a better response to pasireotide.[5][6] |

| Rat GH3 Pituitary Tumor Cells | Not specified | 48 hours | 30% | Pasireotide significantly inhibited GH secretion, while octreotide showed only a mild, non-significant inhibition at this time point.[7][8] |

| Primary Human Somatotroph Tumor Cells | 10 nM | 72 hours | Not specified individually, but superimposable to octreotide | Both pasireotide and octreotide effects were reversed by an SSTR2-selective antagonist, suggesting the primary role of SSTR2 in mediating GH inhibition in these cells.[9] |

Table 2: Effect of Pasireotide on Adrenocorticotropic Hormone (ACTH) Secretion in Vitro

| Cell Type | Pasireotide Concentration | Duration of Treatment | % Inhibition of ACTH Secretion (Compared to Control) | Key Findings & Citations |

| Murine AtT-20/D16v-F2 Corticotroph Tumor Cells | 10 nM | 48 hours | 16% | Pasireotide also significantly reduced cell viability (~20%) and POMC expression (~30%).[10][11] The inhibitory effects were enhanced by PRKCD overexpression.[12] |

| Primary Human Corticotroph Adenoma Cultures | Not specified | Not specified | Potent suppression | The inhibitory effect on ACTH secretion in corticotropinoma cells appears to be primarily mediated by SSTR5.[1][2] |

Table 3: Effect of Pasireotide on Insulin and Glucagon-Like Peptide-1 (GLP-1) Secretion in Vitro

| Cell Type | Condition | Pasireotide Effect | Key Findings & Citations |

| Human Pancreatic Islet Cells | In vitro studies | Reduced insulin secretion | Pasireotide binds to SSTR5 on pancreatic islet cells, leading to reduced insulin secretion. This is a key mechanism behind the hyperglycemia observed in patients.[13][14] |

| Intestinal L-cell line (GLUTag) | Gs-coupled receptor stimulation | Drastic inhibition of GLP-1 secretion | Pasireotide inhibits GLP-1 secretion through SSTR5-Gi-dependent inhibition of cAMP levels, contributing to hyperglycemia.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for cell culture, pasireotide treatment, and hormone secretion assays.

Primary Culture of Human Pituitary Adenomas

-

Tissue Collection and Preparation: Fresh pituitary adenoma tissue is obtained aseptically during surgery. The tissue is washed in sterile Hanks' balanced salt solution (HBSS) and minced into small fragments (approximately 1 mm³).

-

Enzymatic Dissociation: The tissue fragments are incubated in a dissociation solution containing dispase and collagenase in a shaking water bath at 37°C for a specified duration to obtain a single-cell suspension.

-

Cell Plating: The dispersed cells are washed, counted, and plated in culture wells pre-coated with an extracellular matrix component like Matrigel. Cells are maintained in a specific culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cell Culture Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed periodically.

Pasireotide Treatment of Cultured Cells

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then further diluted in the cell culture medium to achieve the desired final concentrations (e.g., 10 nM).

-

Treatment Application: After an initial stabilization period in culture, the standard culture medium is replaced with a medium containing the specified concentration of pasireotide or a vehicle control.

-

Incubation: Cells are incubated with pasireotide for various time points as dictated by the experimental design (e.g., 24, 48, or 72 hours).

Hormone Secretion Assays

-

Sample Collection: At the end of the treatment period, the cell culture supernatant (conditioned medium) is collected.

-

Hormone Quantification: The concentration of hormones (e.g., GH, ACTH) in the supernatant is measured using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

-

Data Normalization: Hormone secretion levels are often normalized to the total cellular protein content or cell number in each well to account for variations in cell density.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying the in vitro effects of pasireotide.

Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion.

Caption: Experimental workflow for in vitro analysis of Pasireotide's effects.

References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines [air.unimi.it]

- 9. mdpi.com [mdpi.com]

- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. About SIGNIFOR LAR | SIGNIFOR® LAR (pasireotide) [signiforlar.com]

The Journey of Pasireotide: A Novel Somatostatin Analog from Bench to Bedside

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of a Multi-Receptor Targeted Somatostatin Analog.

Introduction

Pasireotide (formerly known as SOM230) represents a significant advancement in the therapeutic landscape of pituitary and neuroendocrine disorders.[1][2] Developed by Novartis, it is a second-generation somatostatin analog (SSA) with a unique multi-receptor binding profile, distinguishing it from its predecessors, octreotide and lanreotide.[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental methodologies related to Pasireotide. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent.

Discovery and Preclinical Development

The development of Pasireotide was driven by the need for a more effective SSA. First-generation SSAs, such as octreotide and lanreotide, primarily target the somatostatin receptor subtype 2 (SSTR2).[4] While effective in many patients, a significant number do not achieve adequate biochemical control, partly due to the heterogeneous expression of SSTR subtypes on different tumor types.[4][5] Pituitary adenomas, for instance, often co-express SSTR2 and SSTR5.[6] This understanding led to the rational design of a multi-receptor targeted SSA.

Pasireotide is a synthetic cyclohexapeptide engineered to bind with high affinity to multiple SSTRs.[4] Its discovery involved extensive screening of compound libraries to identify a molecule with a broader binding profile than existing SSAs.

Receptor Binding Affinity

The binding affinity of Pasireotide to the five human SSTR subtypes was determined through in vitro radioligand displacement assays. These assays typically involve incubating cell membranes expressing a specific SSTR subtype with a radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) in the presence of increasing concentrations of the unlabeled competitor drug (Pasireotide or a reference compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the binding affinity (Ki).

Table 1: Binding Affinity (IC50, nM) of Pasireotide and Octreotide to Human Somatostatin Receptor Subtypes

| Somatostatin Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |

| SSTR1 | 9.3 | >1000 |

| SSTR2 | 1.0 | 0.8 |

| SSTR3 | 1.5 | 24 |

| SSTR5 | 0.16 | 6.3 |

Data compiled from multiple sources. Absolute values may vary slightly between different experimental setups.

As shown in Table 1, Pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5, being approximately 40-fold higher than that of octreotide.[7][8]

In Vitro Functional Assays

Following receptor binding, the functional activity of Pasireotide was assessed through various in vitro assays. A key mechanism of somatostatin action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing different SSTR subtypes confirmed the agonistic activity of Pasireotide.

Further in vitro studies on pituitary tumor cells demonstrated the anti-proliferative and anti-secretory effects of Pasireotide. For instance, in primary cultures of GH-secreting pituitary adenomas, Pasireotide was shown to inhibit GH secretion.[10] Cell proliferation was typically assessed using assays such as the MTT assay, which measures the metabolic activity of viable cells.[11]

Mechanism of Action and Signaling Pathways

Pasireotide exerts its therapeutic effects by mimicking the natural hormone somatostatin.[12] It binds to and activates SSTRs, which are G-protein coupled receptors.[13] The activation of these receptors triggers a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), leading to decreased cAMP production.[9] This reduction in cAMP levels has several downstream consequences, including the inhibition of hormone secretion and the suppression of cell proliferation.[9] In corticotroph tumors of Cushing's disease, the activation of SSTR5 by Pasireotide leads to the inhibition of adrenocorticotropic hormone (ACTH) secretion, resulting in reduced cortisol production by the adrenal glands.[12] In acromegaly, the activation of SSTR2 and SSTR5 on somatotroph tumors inhibits the secretion of growth hormone (GH) and, consequently, insulin-like growth factor 1 (IGF-1).[12]

Pasireotide has also been shown to induce cell cycle arrest and apoptosis in tumor cells.[9] Furthermore, it may have anti-angiogenic effects by inhibiting the expression and function of vascular endothelial growth factor (VEGF).[4]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase I, open-label study of pasireotide in patients with BRAF-wild type and NRAS-wild type, unresectable and/or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The Synergistic Effect of Pasireotide and Teriflunomide in Carcinoids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase I, multi-center, open-label, dose-escalation study of Pasireotide (SOM230) LAR in patients with advanced neuroendocrine tumors (NETs) | Dana-Farber Cancer Institute [dana-farber.org]

Understanding the role of Pasireotide Pamoate in Cushing's disease pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cushing's disease, a rare and debilitating endocrine disorder, is characterized by the excessive production of adrenocorticotropic hormone (ACTH) from a pituitary adenoma, leading to chronic hypercortisolism. The multifaceted clinical manifestations of Cushing's disease necessitate effective therapeutic interventions. Pasireotide Pamoate, a multireceptor-targeted somatostatin analog, has emerged as a significant advancement in the medical management of this condition. This technical guide provides an in-depth exploration of the pathophysiology of Cushing's disease and the pivotal role of this compound in its treatment. It delves into the molecular mechanisms of action, presents a comprehensive summary of clinical trial data, details key experimental protocols, and visualizes complex signaling pathways and workflows to offer a thorough resource for the scientific community.

Pathophysiology of Cushing's Disease

Cushing's disease is the most common cause of endogenous Cushing's syndrome and is defined by an ACTH-secreting pituitary adenoma.[1] This adenoma leads to a disruption of the normal negative feedback mechanism within the hypothalamic-pituitary-adrenal (HPA) axis.[1]

The Hypothalamic-Pituitary-Adrenal (HPA) Axis

Under normal physiological conditions, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary gland to secrete ACTH.[1] ACTH, in turn, acts on the adrenal glands to stimulate the production and release of cortisol. Cortisol then exerts negative feedback on both the hypothalamus and the pituitary to suppress further CRH and ACTH release, thus maintaining hormonal homeostasis.

Disruption of the HPA Axis in Cushing's Disease

In Cushing's disease, the pituitary adenoma autonomously secretes ACTH, independent of regulation by CRH and the negative feedback from cortisol. This leads to chronic overstimulation of the adrenal glands and consequently, excessive cortisol production. The persistently high levels of cortisol are responsible for the wide array of clinical signs and symptoms associated with the disease, including central obesity, facial rounding (moon facies), muscle weakness, hypertension, hyperglycemia, and psychiatric disturbances.

Mechanism of Action of this compound

Pasireotide is a synthetic long-acting cyclic hexapeptide that functions as a somatostatin analog. Its therapeutic efficacy in Cushing's disease stems from its unique binding profile to somatostatin receptors (SSTRs), which are G protein-coupled receptors. There are five known SSTR subtypes (SSTR1-5).

Somatostatin Receptor Binding Profile

Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide exhibits a broader binding affinity, with a particularly high affinity for SSTR5. Corticotroph adenomas, the underlying cause of Cushing's disease, predominantly express SSTR5. By binding to and activating SSTR5 on the surface of the pituitary adenoma cells, pasireotide effectively inhibits the synthesis and secretion of ACTH. This, in turn, leads to a reduction in adrenal cortisol production. Pasireotide also binds with high affinity to SSTR2 and SSTR3, and with moderate affinity to SSTR1.

Intracellular Signaling Pathway

The binding of pasireotide to SSTRs, primarily SSTR5 in corticotroph adenoma cells, initiates a cascade of intracellular signaling events. This process is mediated by inhibitory G proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, suppress ACTH gene transcription and hormone secretion. Additionally, SSTR activation can lead to the modulation of ion channels, resulting in a decrease in calcium influx, which is also crucial for hormone secretion.

References

Unveiling the Anti-Proliferative Efficacy of Pasireotide Pamoate: A Technical Guide for Researchers

For Immediate Release